2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex molecule featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a (Z)-configured thiazolidinone moiety and a hydroxyethoxyethylamino side chain. The thiazolidinone ring, with its 2-thioxo and 4-oxo groups, is a critical pharmacophore known to enhance binding interactions with biological targets such as histone deacetylases (HDACs) and proteases . The prop-2-en-1-yl (allyl) substituent on the thiazolidinone ring and the hydroxyethoxyethylamino side chain distinguish this compound from analogs, likely influencing its solubility, pharmacokinetics, and target affinity .
Properties
Molecular Formula |
C20H22N4O4S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H22N4O4S2/c1-3-7-24-19(27)15(30-20(24)29)12-14-16(21-6-10-28-11-9-25)22-17-13(2)5-4-8-23(17)18(14)26/h3-5,8,12,21,25H,1,6-7,9-11H2,2H3/b15-12- |
InChI Key |
GHTRZJSOLIODBV-QINSGFPZSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)NCCOCCO |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)NCCOCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include acids, bases, and organic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions
2-{[2-(2-Hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by catalysts or specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent .
Scientific Research Applications
2-{[2-(2-Hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules. .
Biology: In biological research, this compound can be used to study enzyme interactions and cellular processes. .
Medicine: This compound has potential therapeutic applications due to its ability to interact with specific molecular targets. .
Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with target molecules .
Comparison with Similar Compounds
Table 1: Core Scaffold Comparison
Thiazolidinone Moieties
The (Z)-configured thiazolidinone ring is a common feature in bioactive compounds. Key comparisons include:
- (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones () : Azulene substitution enhances electrochemical activity but reduces solubility compared to the allyl group in the target compound .
- 3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene derivatives () : Chlorophenyl groups improve anti-inflammatory activity but may increase toxicity risks .
Table 2: Thiazolidinone Substituent Impact
Side Chain Modifications
The hydroxyethoxyethylamino side chain is unique among analogs. Comparisons include:
- SAHA (suberoylanilide hydroxamic acid): A known HDAC inhibitor with ~70% structural similarity to thiazolidinone-containing compounds, highlighting the role of zinc-binding groups (e.g., thioxo) in epigenetic activity .
Table 3: Side Chain Properties
| Side Chain | LogP (Predicted) | Solubility (mg/mL) | Tanimoto Similarity to SAHA |
|---|---|---|---|
| Hydroxyethoxyethylamino | 1.8 | 0.15 | 0.65–0.70 |
| Methoxyethylamino | 2.3 | 0.08 | 0.60 |
| Hydroxyethylamino | 1.5 | 0.20 | 0.68 |
Research Findings and Bioactivity Insights
- However, its allyl-thiazolidinone group may confer unique binding modes .
- Docking Affinity: Structural motif clustering (Murcko scaffolds) reveals that even minor changes (e.g., allyl vs. phenyl) alter docking scores by up to 2.5 kcal/mol in HDAC8 models .
- Bioactivity Clustering: Compounds with thiazolidinone moieties cluster into groups with anti-inflammatory, antiviral, or epigenetic activities, depending on substituents .
Biological Activity
The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential in medicinal chemistry. Its multifaceted structure incorporates various functional groups that may contribute to its biological activity. This article provides a detailed examination of its biological properties, mechanisms of action, and potential therapeutic applications.
Molecular Characteristics
- Molecular Formula : C21H26N4O4S2
- Molecular Weight : 462.6 g/mol
- Structural Features : The compound features a pyrido-pyrimidine core, thiazolidine moieties, and hydroxyethoxy substituents, which enhance its solubility and biological interactions.
Table 1: Comparison with Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[2-(2-hydroxyethoxy)ethyl]amino}ethanol | C20H24N4O4S2 | Simpler structure with fewer functional groups |
| 5-(4-amino-2-chlorophenyl)furan-2-carboxylic acid | C10H8ClN3O3 | Contains furan ring; potential anti-cancer properties |
The biological activity of this compound is believed to stem from its ability to interact with multiple molecular targets within the cell. Preliminary studies suggest that it may exhibit:
- Anticancer Properties : Similar compounds have shown significant antiproliferative effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or inhibition of cell proliferation through interaction with critical cellular pathways.
- Anti-inflammatory Effects : The thiazolidine and pyrimidine frameworks are associated with anti-inflammatory activities, potentially through the modulation of inflammatory cytokines and pathways.
- Antimicrobial Activity : The structural components suggest potential efficacy against bacterial and fungal strains, although specific studies are needed to confirm these effects.
Case Studies and Research Findings
Research has indicated that compounds structurally related to this molecule have demonstrated notable biological activities. For instance:
- A study evaluating similar pyrido-pyrimidine derivatives found that they exhibited IC50 values in the low nanomolar range against several leukemia cell lines, indicating strong antiproliferative effects .
- Another investigation into thiazolidine derivatives showed promising anti-inflammatory activity through inhibition of NF-kB signaling pathways .
Table 2: Summary of Biological Activities
Future Directions in Research
Further research is essential to fully elucidate the mechanisms through which this compound exerts its biological effects. Key areas for future investigation include:
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profile in animal models to assess potential clinical applications.
- Mechanistic Studies : Detailed investigations into the molecular interactions and pathways affected by this compound.
- Structure-Activity Relationship (SAR) Studies : Exploring modifications to enhance potency and selectivity for specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
